Zybrestat

Beschreibung

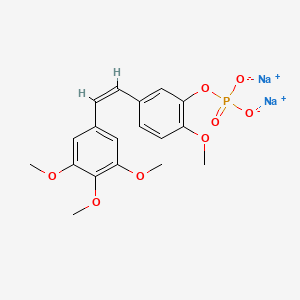

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C18H19Na2O8P |

|---|---|

Molekulargewicht |

440.3 g/mol |

IUPAC-Name |

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |

InChI |

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2/b6-5-;; |

InChI-Schlüssel |

VXNQMUVMEIGUJW-XNOMRPDFSA-L |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Chemical Biology and Structural Aspects of Zybrestat

Structural Basis of Combretastatin (B1194345) A-4 and its Prodrug Form (Zybrestat)

Combretastatin A-4 is a stilbenoid, characterized by two substituted aromatic rings (referred to as ring A and ring B) linked by an ethylene (B1197577) bridge. nih.govmdpi.compensoft.net The A ring is typically a 3,4,5-trimethoxyphenyl moiety, while the B ring is a 4-methoxyphenyl (B3050149) group. nih.govresearchgate.netresearchgate.net This molecular architecture is structurally similar to colchicine (B1669291), another well-known microtubule-targeting agent, with the trimethoxyphenyl ring being a common feature. nih.govmdpi.com

Combretastatin A-4 itself has poor water solubility and a tendency to isomerize, which limits its pharmaceutical utility. nih.govresearchgate.netmdpi.com To overcome these limitations, this compound was developed as a water-soluble phosphate (B84403) prodrug. cancer.govnih.govnih.gov In this compound (fosbretabulin), a phosphate group is attached to the hydroxyl group on the B ring of combretastatin A-4. cancer.govcancer.gov Upon administration, this phosphate group is cleaved by phosphatases, converting the prodrug into the active metabolite, combretastatin A-4. cancer.govcancer.gov This conversion primarily occurs within the endothelial cells lining blood vessels. clinicaltrialsarena.comamdbook.org

The chemical structure of fosbretabulin (B40576) disodium (B8443419) is 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl disodium phosphate. cancer.gov Fosbretabulin tromethamine is another salt form, with the chemical structure 1,3-dihydroxy-2-(hydroxymethyl)propan-2-aminium 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)phenyl hydrogen phosphate. cancer.gov

Significance of Z-Stilbene Isomerism in Biological Activity

The biological activity of combretastatin A-4 is highly dependent on the configuration of the double bond in the ethylene bridge linking the two aromatic rings. The cis (or Z) isomer is significantly more potent as an inhibitor of tubulin polymerization and as a cytotoxic agent compared to its trans (or E) counterpart. nih.govmdpi.comresearchgate.net The trans isomer exhibits dramatically reduced activity. taylorandfrancis.com

The cis configuration is crucial for the molecule to effectively bind to the colchicine binding site on the β-tubulin subunit of tubulin. nih.govresearchgate.netneuroquantology.com Structure-activity relationship (SAR) studies have consistently shown that the cis configuration of the stilbene (B7821643) moiety is an important feature for the inhibition of tubulin polymerization. nih.govresearchgate.net The molecule's ability to bind efficiently to tubulin is also facilitated by the trimethoxybenzene moiety (A ring) and the 4-methoxy-substituted B ring. nih.gov

A key challenge in the development of combretastatin A-4 as a therapeutic agent is its inherent conformational instability, leading to isomerization from the active cis form to the less active trans form during storage and administration. taylorandfrancis.complos.org This instability underscores the importance of the cis configuration for its biological effects.

Chemical Modifications and Structural Analogs of Combretastatin A-4

Due to the potent antitubulin and antivascular properties of combretastatin A-4, coupled with its limitations such as poor water solubility and cis-trans isomerization, extensive research has been conducted to synthesize structural analogs with improved properties. nih.govmdpi.comresearchgate.net These modifications often aim to enhance solubility, increase stability of the cis configuration, improve bioavailability, and potentially modulate their biological activity or target specificity. mdpi.comresearchgate.net Various medicinal chemistry strategies have been applied, including the formation of water-soluble prodrugs (like this compound), modification of the central bridge, and replacement of the phenyl rings with heterocycles. researchgate.net

Design and Synthesis of Heterocombretastatins

Heterocombretastatins are a class of combretastatin A-4 analogs where one or both of the phenyl rings (A or B) are replaced with heterocyclic rings. researchgate.netacs.org This modification aims to retain the essential structural features required for tubulin binding while potentially improving pharmacokinetic properties or introducing new biological activities. Examples of heterocycles used include benzofuran, benzo[b]thiophene, thiophene, furan, pyrazole, imidazole, thiazole, isoxazole, 1,2,3-thiadiazole, and triazoles. acs.orgglobalresearchonline.netnih.govacs.org

The design often involves maintaining the 3,4,5-trimethoxyphenyl moiety (or a bioisostere) as the A ring, as it is crucial for anchoring the molecule to the colchicine binding site. researchgate.netresearchgate.netresearchgate.net The heterocyclic ring replaces the B ring, and the nature and substitution pattern of the heterocycle can significantly influence the analog's cytotoxic and antitubulin activity. pensoft.netacs.orgmdpi.com Some heterocombretastatins have shown potent cytotoxic activity, comparable to or even exceeding that of CA-4, and have demonstrated effective inhibition of tubulin polymerization by binding to the colchicine site. acs.orgnih.gov

Exploration of Azo-Combretastatins

Azo-combretastatins are analogs where the ethylene double bond linking the two aromatic rings is replaced with an azo (-N=N-) group. researchgate.netacs.org This modification introduces a photoswitchable element into the molecule. Azo compounds can exist in cis and trans isomeric forms, and their interconversion can be controlled by light irradiation. acs.orgrsc.org

Similar to the stilbene core of CA-4, the cis isomer of azo-combretastatin A-4 is significantly more potent than the trans isomer in inhibiting tubulin polymerization and exerting cytotoxicity. rsc.orgresearchgate.net This conformation-dependent activity allows for the potential use of light to control the drug's activity, offering a strategy to reduce systemic side effects by activating the compound specifically at a target site. rsc.orghep.com.cn Research has shown that photoisomerized azo-combretastatin A-4 can be substantially more potent in cellular studies. acs.orgresearchgate.net

Development of Combretadioxolane Analogs

Combretadioxolane analogs are a class of combretastatin A-4 derivatives where the ethylene bridge is replaced or modified, often incorporating a dioxolane ring structure. researchgate.netglobalresearchonline.netgoogle.com This structural modification aims to restrict the conformation of the molecule and potentially improve its metabolic stability and pharmacological profile.

The development of these analogs explores the impact of a rigidified linker on tubulin binding and cytotoxic activity. Studies on combretadioxolane analogs have investigated their antimitotic activity and potential against multi-drug resistant cell lines. globalresearchonline.netacs.org

Investigation of Chalcone (B49325) Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one structure, represent another class of compounds that have been explored as structural analogs of combretastatin A-4. mdpi.comtandfonline.comnih.gov Chalcones are natural products that are known to inhibit tubulin assembly. mdpi.comnih.gov

Research has focused on designing and synthesizing chalcone derivatives that mimic the structural features of CA-4, particularly the substituted aromatic rings. mdpi.comtandfonline.comnih.gov Studies have compared the tubulin polymerization inhibitory activity and cytotoxic effects of chalcone analogs with those of combretastatin A-4. mdpi.comtandfonline.comnih.gov Some chalcone derivatives have demonstrated comparable activity to CA-4 in tubulin assays and have shown potent cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.gov The position of functional groups, such as carbonyl moieties, has been found to influence their activity. nih.govnih.gov

Here is a summary of some research findings on the activity of CA-4 and selected analog types:

| Compound Class | Key Structural Feature | Primary Mechanism of Action | Key Activity Notes |

| Combretastatin A-4 (CA-4) | cis-stilbene with 3,4,5-trimethoxy A ring and 4-methoxy B ring | Inhibits tubulin polymerization at colchicine site | Potent antimitotic and vascular disrupting agent. nih.govplos.orgnih.gov Activity is highly dependent on cis configuration. mdpi.comresearchgate.net |

| This compound (Fosbretabulin) | Phosphate prodrug of CA-4 | Converted to CA-4 in target cells | Water-soluble prodrug form of CA-4. cancer.govnih.gov Exhibits anti-tumor properties via CA-4. nih.govresearchgate.net |

| Heterocombretastatins | Phenyl ring(s) replaced by heterocycles | Tubulin polymerization inhibition | Can show potent cytotoxicity; activity depends on heterocycle and substitution. acs.orgnih.govmdpi.com |

| Azo-Combretastatins | Ethylene bridge replaced by azo group (-N=N-) | Photoswitchable tubulin inhibition | cis isomer is significantly more potent than trans. Activity can be controlled by light. rsc.orgresearchgate.net |

| Chalcone Derivatives | 1,3-diaryl-2-propen-1-one structure | Tubulin assembly inhibition | Some analogs show comparable tubulin inhibition and cytotoxicity to CA-4. mdpi.comnih.gov |

Table: Summary of Combretastatin A-4 and Selected Analog Classes

Further detailed research findings on the cytotoxic activity (e.g., IC50 values) of specific analogs against various cancer cell lines are available in the scientific literature, illustrating the structure-activity relationships within these classes of compounds. pensoft.netmdpi.comresearchgate.netmdpi.comnih.govucl.ac.uk

Synthesis and Evaluation of Sulfonamide Analogs

Research has explored sulfonamide analogs as potential tubulin-targeting agents, drawing parallels to compounds like ABT-751, which also binds to the colchicine site acs.org. While the search results mention sulfonamide analogs in the context of combretastatin derivatives and their structures nih.govresearchgate.net, detailed synthesis and evaluation data specifically linked to this compound or its direct metabolites (CA4/CA1) within the provided search snippets are limited. However, the general principle involves modifying the combretastatin scaffold to incorporate sulfonamide functionalities with the aim of influencing properties such as tubulin binding affinity, cytotoxicity, and pharmacokinetic profiles.

Research on Diaryl(trifluoromethyl)pyrazoles as CA-4 Analogs

Studies have investigated diaryl(trifluoromethyl)pyrazoles as cis-restricted analogs of CA-4 acs.org. This approach aims to address the issue of cis-trans isomerization of the stilbene double bond in CA-4, which leads to the less active trans isomer acs.org. By replacing the labile double bond with a more stable heterocyclic ring like a pyrazole, researchers seek to maintain the active conformation and improve metabolic stability acs.org.

One study synthesized twenty-three CA-4 analogues incorporating a functional N-heterocyclic motif, specifically 5-trimethoxyphenyl-3-(trifluoromethyl)pyrazoles with various substituted aryls and heteroaryls at the 1-position acs.org. These compounds were evaluated for their cytotoxicity against MCF-7 breast cancer cells acs.org. Analog 23 (C-23) demonstrated the highest antiproliferative activity among the tested compounds acs.org. Further studies indicated that C-23 binds to tubulin at the colchicine binding site and alters tubulin's secondary structure acs.org. These findings suggest that the (trimethoxyphenyl)(trifluoromethyl)pyrazole moiety can serve as a cis-restricted double bond alternative, and a carboxymethyl-substituted phenyl group as Ring B is important for activity and tubulin interaction acs.org.

Benzophenone (B1666685) Derivatives and Structure-Activity Relationships

Benzophenone derivatives have been explored as CA-4 analogs, where the carbonyl function imposes a quasi-cis orientation on the two aryl rings acs.org. Phenstatin is considered a close analog to CA-4 among benzophenones acs.org. Phenstatin and its phosphate prodrug have shown similar inhibitory values to CA-4P in antiproliferative assays, with equivalent tubulin binding to CA-4 acs.org.

Structure-Activity Relationship (SAR) studies on benzophenone derivatives of CA-4 have provided insights into the impact of substituents on cytotoxic activity nih.govresearchgate.net. For instance, the addition of an amino group at the ortho position of the B ring was found to increase cytotoxicity, while hydroxyl and N-methylated groups decreased the activity nih.govresearchgate.net. These studies highlight the importance of specific functional group placement on the benzophenone scaffold for modulating biological activity.

Synthesis of 1,2,4-Triazole-3-Carboxamide Analogs

The synthesis and evaluation of 1,2,4-triazole-3-carboxamide analogs of combretastatin have also been reported nih.govresearchgate.net. These analogs represent another approach to modify the combretastatin structure, potentially influencing properties such as water solubility and biological activity nih.govresearchgate.net.

One study synthesized 1,2,4-triazole-3-carboxamide analogs and evaluated their antiproliferative activity against various human cancer cell lines, including HepG2, HL-60, and MCF-7 nih.gov. Several compounds showed strong inhibitory activity nih.gov. For example, compounds 5b, 5o, and 5r demonstrated potent activity against HepG2 cells; compounds 5b, 5f, 5i, 5k, 5o, and 5q were active against HL-60 cells; and compounds 5b, 5q, and 5s showed strong activity against MCF-7 cells nih.gov. These findings indicate that the 1,2,4-triazole-3-carboxamide scaffold can be successfully incorporated into combretastatin analogs to yield compounds with significant antiproliferative properties.

Molecular and Cellular Mechanisms of Action of Zybrestat

Tubulin Interaction and Microtubule Dynamics Disruption

The active metabolite of Zybrestat, CA4, is a potent inhibitor of tubulin polymerization. mdpi.comnih.govontosight.ai This interaction is central to its cellular effects, leading to the disruption of microtubule dynamics. researchgate.netmdpi.comnih.gov

Binding to the Colchicine (B1669291) Site on β-Tubulin Subunits

Combretastatin (B1194345) A4 binds specifically to the colchicine binding site on the β-tubulin subunit of tubulin dimers. mdpi.comnih.govnih.gov This binding site is distinct from other drug binding sites on tubulin, such as the vinca (B1221190) alkaloid site. mdpi.comnih.govnih.gov The interaction at the colchicine site is crucial for CA4's ability to interfere with tubulin polymerization. mdpi.comnih.govontosight.ai Studies have shown that CA4 binds to the colchicine site with high affinity. jci.orgwhiterose.ac.uk

Inhibition of Tubulin Polymerization and Microtubule Destabilization

Binding of CA4 to the colchicine site inhibits the polymerization of tubulin dimers into microtubules. mdpi.comnih.govontosight.aiontosight.ai Microtubules are essential components of the cell's cytoskeleton, involved in various cellular processes including maintaining cell shape, intracellular transport, and cell division. mdpi.comwikipedia.org By preventing tubulin polymerization, CA4 leads to the destabilization and depolymerization of existing microtubules. amdbook.orgresearchgate.netnih.gov This disruption of microtubule dynamics is a key aspect of this compound's mechanism. nih.govnih.gov

Detailed research findings illustrate the impact on tubulin polymerization:

| Compound | Cell Line / System | Effect on Tubulin Polymerization | IC50 or Observation | Reference |

| Combretastatin A4 (CA4) | In vitro (purified tubulin) | Inhibition of polymerization | Potent inhibition | nih.govontosight.ai |

| Combretastatin A4 (CA4) | In vitro | Inhibition of polymerization | IC50 of 7 nM | nih.govnih.gov |

| This compound (CA4P) | Endothelial cells | Induces tubulin depolymerization | Leads to cytoskeleton disruption | amdbook.orgnih.gov |

| KC-180-2 (analog) | In vitro (purified tubulin) | Inhibited polymerization | Equivalent to 3 µM vincristine (B1662923) at 5 µM | acs.org |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z, analog) | EA.hy926 cells | Microtubule modulation | Potent cytotoxic activity (IC50 0.13 ± 0.01 µM) | semanticscholar.org |

Induction of Mitotic Arrest in Endothelial Cells

The disruption of microtubule dynamics, particularly the inhibition of mitotic spindle formation, leads to cell cycle arrest. ontosight.aisemanticscholar.org In rapidly dividing cells, such as the endothelial cells lining tumor vasculature, this primarily results in arrest at the G2/M phase of the cell cycle. nih.govontosight.aisemanticscholar.org This mitotic arrest prevents cell division and can ultimately lead to cell death, specifically apoptosis, in these endothelial cells. nih.govcancer.govcancer.gov This selective effect on proliferating endothelial cells contributes to this compound's vascular disrupting activity. amdbook.orgjci.org

Data highlighting mitotic arrest:

| Compound | Cell Type | Effect on Cell Cycle | Outcome | Reference |

| Combretastatin A4 | Cancer cells | G2/M phase arrest | Induces apoptosis | ontosight.ai |

| Fosbretabulin (B40576) | Endothelial cells | Mitotic arrest | Induces apoptosis | nih.govcancer.gov |

| This compound | Leukemic cells | Mitotic arrest | Induces cell death | globenewswire.com |

| 26Z (analog) | EA.hy926 cells | G2/M arrest | Leads to spindle multipolarity and potentially cell death | semanticscholar.org |

Effects on Endothelial Cell Cytoskeleton and Morphological Changes

Beyond inhibiting cell division, the disruption of microtubule structure by CA4 significantly impacts the endothelial cell cytoskeleton. amdbook.orgnih.gov This leads to changes in cell shape and morphology. amdbook.orgnih.govwikipedia.org Normally flat endothelial cells become more spherical after exposure to CA4. amdbook.orgclinicaltrialsarena.com This change in shape contributes to the reduction in the size of the blood vessel lumen and decreased blood flow. amdbook.org The disruption of the endothelial cytoskeleton is considered a key factor in the vascular disrupting effects of this compound. amdbook.orgnih.gov

Observed effects on endothelial cells:

| Compound | Cell Type | Effect on Cytoskeleton | Morphological Changes | Reference |

| Combretastatin A4 | Endothelial cells | Disrupts cytoskeleton | Cells change from flat to round shape | amdbook.orgclinicaltrialsarena.comnih.govwikipedia.org |

| This compound (CA4P) | Endothelial cells | Disrupts cytoskeleton | Leads to shape changes | amdbook.org |

Endothelial Cell Junction Modulation

In addition to its effects on tubulin and the cytoskeleton, this compound's active metabolite, CA4, also modulates endothelial cell junctions. amdbook.orgclinicaltrialsarena.comacs.org This action further contributes to the disruption of tumor vasculature. amdbook.orgcancer.gov

Disruption of Vascular Endothelial-Cadherin (VE-cadherin) Engagement

Combretastatin A4 disrupts the engagement of vascular endothelial-cadherin (VE-cadherin), a crucial protein in maintaining the integrity of endothelial cell-cell junctions. amdbook.orgjci.orgcancer.govnih.gov VE-cadherin is essential for endothelial cell survival and the maintenance of the vascular barrier function. clinicaltrialsarena.comjci.org The disruption of VE-cadherin engagement interferes with cell-cell contact and increases vascular permeability. amdbook.orgjci.orgcancer.govnih.govscispace.com This increased permeability and loss of cell-cell contact contribute to the collapse of tumor blood vessels and subsequent reduction in blood flow. amdbook.orgjci.orgcancer.gov CA4 has been shown to disrupt the VE-cadherin/β-catenin complex, impacting downstream signaling pathways like the AKT pathway, which are important for endothelial cell function and survival. clinicaltrialsarena.comjci.orgcancer.govnih.gov

Findings on VE-cadherin disruption:

| Compound | Target | Effect on Engagement | Downstream Effects | Reference |

| Combretastatin A4 | VE-cadherin | Disrupts engagement | Interferes with cell-cell contact, increases permeability | amdbook.orgjci.orgcancer.govnih.govscispace.com |

| CA4P | VE-cadherin/β-catenin complex | Disrupts complex | Impacts AKT signaling, inhibits endothelial cell migration and tube formation | clinicaltrialsarena.comjci.orgcancer.govnih.gov |

Interference with VE-cadherin/β-catenin/AKT Signaling Pathway

Combretastatin A4, the active metabolite of this compound, disrupts the molecular engagement of vascular endothelial-cadherin (VE-cadherin), an endothelial cell-specific junctional molecule critical for maintaining endothelial cell cohesion and organization of intercellular junctions. americanelements.comwikipedia.orgwikipedia.org VE-cadherin is linked to β-catenin and α-catenin, which in turn connect to the actin cytoskeleton, forming the VE-cadherin-catenin complex. wikipedia.org This complex plays a vital role in endothelial cell survival and the stability of adherens junctions. nih.govwikipedia.org

CA4 interferes with the VE-cadherin/β-catenin/Akt signaling pathway. americanelements.comwikipedia.org In resting endothelial cells, VE-cadherin is aggregated at adherens junctions and maintained in a non-phosphorylated state by phosphatases. wikipedia.org Stimulation by factors like VEGF-A leads to the disruption of these junctions, with VEGFR2 binding to VE-cadherin and Src, causing tyrosine phosphorylation of VE-cadherin. wikipedia.orgfishersci.ca This phosphorylation induces cell survival through the PI3K/AKT signaling pathway. wikipedia.orgfishersci.ca CA4 blocks this signaling pathway by disrupting the disengagement and function of the VE-cadherin/β-catenin complex. wikipedia.org This disruption of the VE-cadherin/β-catenin/Akt pathway is a predominant mechanism by which CA4P inhibits endothelial cell function. wikipedia.orgabcam.combiolegend.com

Consequences for Endothelial Cell Migration and Capillary Tube Formation

The interference with the VE-cadherin/β-catenin/AKT signaling pathway by CA4P has significant consequences for the behavior of endothelial cells, particularly their ability to migrate and form capillary-like structures. Endothelial cell migration is a key process in angiogenesis, the formation of new blood vessels. researchgate.net Capillary tube formation is an in vitro assay that recapitulates several steps of angiogenesis, including cell migration, alignment, and formation of tubes. citeab.commdpi.com

CA4P has been shown to inhibit endothelial cell migration and impair capillary tube formation. wikipedia.orgabcam.combiolegend.comwikipathways.org This effect is predominantly mediated through the disruption of the VE-cadherin/β-catenin/Akt signaling pathway. wikipedia.orgabcam.combiolegend.com Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that CA4P significantly decreases endothelial cell proliferation and impairs their ability to form capillary-like networks on a basement membrane matrix. wikipedia.orgresearchgate.netciteab.com

Downstream Cellular Events and Tumor Vascular Collapse

The molecular and cellular effects of this compound culminate in rapid and profound changes within the tumor vasculature, leading to its collapse and subsequent consequences for the tumor tissue.

Downstream Cellular Events and Tumor Vascular Collapse

Mechanisms Leading to Reduced Tumor Blood Flow and Ischemic Necrosis

A primary consequence of this compound's action is the rapid and severe impairment of blood flow within the tumor vasculature. nih.govresearchgate.net This is a result of several interconnected mechanisms triggered by the active metabolite, CA4. CA4, as a reversible tubulin depolymerizing agent, causes tumor-associated endothelial cells to change from a flat to a rounded shape. nih.gov This change in morphology, along with the disruption of cell-cell junctions mediated by the interference with VE-cadherin, leads to increased vascular permeability and the formation of gaps between endothelial cells. wikipedia.orgabcam.comoutbreak.info

The morphological changes and loss of endothelial cell adhesion contribute to the occlusion of tumor blood vessels, effectively plugging them. nih.gov This rapid vascular shutdown drastically reduces blood flow, depriving the tumor of essential oxygen and nutrients. nih.govguidetopharmacology.orgnih.gov The resulting severe hypoxia and anoxia lead to extensive ischemic necrosis, particularly in the core regions of the tumor, which are often poorly vascularized and more susceptible to blood flow disruption. guidetopharmacology.orgnih.govproquest.comresearchgate.net This ischemic necrosis is a hallmark of the anti-vascular effects of CA4P. nih.gov

Preclinical studies have demonstrated significant reductions in tumor blood flow within minutes to hours following CA4P administration. nih.govresearchgate.net For example, studies in rat P22 carcinosarcoma models showed a substantial decrease in tumor blood flow. nih.gov This rapid blood flow reduction precedes the extensive tumor cell death observed as a consequence of oxygen and nutrient deprivation. researchgate.net

Selective Vulnerability of Tumor-Associated Endothelial Cells

A key aspect of this compound's activity is its selective targeting of tumor-associated endothelial cells while having less effect on the endothelial cells of normal tissues. wikipathways.org This selective vulnerability is attributed to several differences between the vasculature of tumors and normal tissues. Tumor neovessels are typically immature, structurally and functionally abnormal, and rapidly proliferating. nih.govoutbreak.info They often have inadequate coverage by pericytes, which provide structural support and stability to blood vessels in normal tissues. guidetopharmacology.orgwikipedia.org

Preclinical Pharmacodynamics and Efficacy Research

In Vitro Studies of Cellular Activity

Preclinical in vitro studies have explored the effects of Zybrestat (OXi4503) on various cellular activities relevant to its potential as an anticancer agent, particularly focusing on its impact on cancer cells and the endothelial cells that form tumor blood vessels.

Assessment of Antiproliferative Activity in Various Cancer Cell Lines

Studies have evaluated the antiproliferative effects of OXi4503 across a range of cancer cell lines. While some research indicates that OXi4503 and similar combretastatin (B1194345) derivatives show significant antiproliferative activity against several cancer cell lines, this effect can vary depending on the specific compound and cell line. researchgate.netnih.govscispace.com For instance, some novel compounds designed as combretastatin A4 derivatives have demonstrated significant antiproliferative activity against cell lines such as human leukemia (HL-60), human glioblastoma (SF-295), melanoma (MDA-MB435), and prostate cancer (PC3M). nih.gov Another study highlighted that certain synthesized compounds, structurally related to combretastatins, showed characteristic antiproliferative effects in breast cancer cells (MCF‐7). researchgate.net It is noted that the active metabolite of OXi4503 exhibits nanomolar cytotoxic activity against human AML cells in vitro. researchgate.net

Studies on Tubulin Cytoskeleton Degradation in Human Umbilical Vein Endothelial Cells (HUVEC)

Research has specifically focused on the impact of OXi4503 on the tubulin cytoskeleton in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC). OXi4503 is a tubulin-binding agent that destabilizes microtubules. amdbook.orgresearchgate.net This interaction at the colchicine (B1669291) binding site of endothelial tubulin induces disruption of the endothelial cytoskeleton, leading to shape changes. amdbook.org Normally flat endothelial cells become more spherical, which decreases the size of the blood vessel lumen and contributes to reduced blood flow and thrombosis. amdbook.org Studies using immunofluorescence microscopy have illustrated progressively adverse microtubule structural changes in human microvascular endothelial cells following OXi4503 treatment. nih.gov Actin and tubulin lose their filamentous structure, and the cells become rounder, indicating significant tubulin destabilization. nih.gov

In Vivo Studies in Animal Models

In vivo studies using animal models have been crucial in evaluating the antitumor and vascular disrupting activities of this compound (OXi4503).

Evaluation of Antitumor Activity in Mouse Xenograft Models of Anaplastic Thyroid Cancer (ATC)

The antitumor activity of OXi4503 has been evaluated in mouse xenograft models, including those for anaplastic thyroid cancer (ATC). Anaplastic thyroid carcinoma is a highly aggressive malignancy with limited treatment options. clinicaltrialsarena.comnih.govbiorxiv.orgd-nb.info Studies with combretastatin A4 phosphate (B84403) (CA4P), a related VDA, have shown primary antineoplastic activity against human ATC cell lines and xenograft tumors, suggesting that the antitumoral effects can result from both primary antineoplastic effects and the destruction of tumor vasculature. nih.gov While direct detailed data on OXi4503 specifically in ATC xenografts in the provided text is limited, the related compound CA4P demonstrated significantly lower tumor weights and a lower rate of tumor growth in ATC xenograft models compared to control groups. nih.gov this compound (CA4P) has shown potential clinical activity against anaplastic thyroid cancer in clinical trials. fiercebiotech.comclinicaltrialsarena.com

Assessment of Vascular Disrupting Activity in Solid Tumor Models

Assessment of the vascular disrupting activity of OXi4503 has been a key focus of in vivo studies in various solid tumor models. OXi4503 is designed to selectively target and collapse tumor vasculature, thereby depriving the tumor of oxygen and causing tumor cell death. fiercebiotech.com Studies in mice treated with OXi4503 have revealed a rapid loss of patent blood vessels and a reduction in tumor perfusion, which becomes apparent within 30 minutes of treatment and reaches a nadir at 4 hours. nih.gov Even 24 and 48 hours post-treatment, the number of vessels per high power field remained significantly lower than in untreated control tumors. nih.gov

In a mouse system, the potential for tumor vascular targeting by OXi4503 was assessed in subcutaneously implanted MDA-MB-231 adenocarcinoma and MHEC5-T hemangio-endothelioma in SCID mice. researchgate.net OXi4503 induced the shutdown of tumor blood vessels in a dose-dependent manner, with an ED50 of 3 mg/kg, which was significantly lower than that of CA4P (43 mg/kg). researchgate.net Quantitative fluorescence microscopy indicated that OXi4503 increased the spatial heterogeneity in tumor blood flow, affecting peripheral regions less than central regions, although this difference was less pronounced than with CA4P. researchgate.net The vascular shutdown induced by OXi4503 led to extensive cell loss within 24 hours, translating into a significant effect on tumor growth. researchgate.net Tumor growth was completely repressed at doses above 12.5 mg/kg, with tumor regression and even complete regression observed in some animals at doses above 25 mg/kg. researchgate.net

In KHT tumors harvested from mice 24 hours after treatment with OXi4503, a significant dose-dependent decrease in clonogenic cell survival was observed. nih.gov Histological evaluation confirmed these findings, showing that treatment with 25 mg/kg OXi4503 resulted in tumors with a thin viable rim surrounding a necrotic core. nih.gov Comparative studies with CA4P in a C3H mammary carcinoma model also showed OXi4503 having a greater effect on inducing tumor necrosis and inhibiting tumor growth. mdpi.com The effect of 100 mg/kg CA4P was less than that seen with 25 or 50 mg/kg OXi4503 in terms of necrosis development and tumor growth delay. mdpi.com

Data from a study assessing vascular effects in MDA-MB-231 and MHEC5-T xenografts in SCID mice are presented below:

| Tumor Model | Endpoint | OXi4503 ED50 (mg/kg) | CA4P ED50 (mg/kg) |

| MDA-MB-231 | Vascular Shutdown | 3 | 43 |

| MHEC5-T | Vascular Shutdown | - | - |

Note: ED50 data for MHEC5-T specifically was not available in the provided text, only that OXi4503 induced shutdown in this model. researchgate.net

Efficacy Studies in Pancreatic Neuroendocrine Tumor (PNET) Models

Preclinical studies have demonstrated statistically significant antitumor activity of this compound (fosbretabulin tromethamine) in models of pancreatic neuroendocrine tumors (PNETs). Data presented in 2013 indicated statistically significant differences between the treatment arm and the control arm in a model of pancreatic neuroendocrine tumors wikipedia.orgwikipedia.orgfishersci.pt.

Investigation of Ocular Neovascularization Inhibition in Murine Models

Information specifically detailing the investigation of this compound or OXi4503 for ocular neovascularization inhibition in murine models was not found in the provided search results.

Analysis of Neovascular Tissue Disruption in Non-Neoplastic Hyperplastic Thyroid Models

Information specifically detailing the analysis of neovascular tissue disruption by this compound or OXi4503 in non-neoplastic hyperplastic thyroid models was not found in the provided search results.

Combinatorial Preclinical Strategies

Preclinical studies have explored the potential of combining OXi4503 with other therapeutic modalities, including chemotherapy, molecularly-targeted therapies (such as tumor-angiogenesis inhibitors), and radiation therapy, demonstrating synergistic or additive effects in various combination regimens wikipedia.org.

Synergy with Chemotherapeutic Agents in Xenograft Models

Preclinical research indicates that OXi4503 can exhibit synergistic or additive effects when combined with chemotherapy in various xenograft tumor models wikipedia.org. For instance, the combination of OXi4503 with cytarabine (B982) (ARA-C) was found to be more effective than either drug alone in xenografted human acute myeloid leukemia (AML) models. Studies have also shown that combining the vascular disrupting agent OXi4503 with low-dose metronomic cyclophosphamide (B585) can induce potent antitumor activity in preclinical human tumor xenograft models, including breast carcinoma and melanoma. This combination was capable of preventing the systemic mobilization of bone marrow derived cells, including endothelial progenitor cells, induced by OXi4503 monotherapy, which can lead to revascularization and renewed tumor growth. The combination was associated with a decrease in the viable tumor rim, marked suppression of primary tumor growth, significant decreases in microvessel density, perfusion, and proliferation, and a significant increase in tumor cell apoptosis.

Enhanced Antitumor Effects with Radiotherapy

Preclinical studies have suggested enhanced antitumor effects when OXi4503 is combined with radiation therapy wikipedia.org. Research in a murine mammary carcinoma model demonstrated that combining radiation with OXi4503 significantly decreased the radiation dose required to control 50% of the tumors (TCD50). For example, combining radiation with a single injection of 50 mg/kg OXi4503 one hour after irradiation reduced the TCD50 value from 52 Gy (radiation alone) to 41 Gy. The timing and scheduling of VDA administration relative to radiation are critical determinants of efficacy. While VDAs clearly induced tumor hypoxia, which had the potential to decrease the efficacy of radiation, if the appropriate timing and scheduling were used, an enhanced effect was observed using both single and fractionated radiation treatments.

Combinations with Angiogenesis Inhibitors and Sequential Therapeutic Approaches

Combinations of OXi4503 with molecularly-targeted therapies, including tumor-angiogenesis inhibitors, have shown synergistic or additive effects in preclinical settings wikipedia.org. The rationale for combining a vascular disrupting agent like OXi4503 with an angiogenesis inhibitor stems from the observation that VDAs can lead to a viable rim of tumor cells and vasculature from which regrowth can occur, partly through the mobilization and tumor colonization of circulating endothelial progenitor cells. Anti-angiogenic agents can target this peripheral reactive angiogenesis and block vasculogenic rebound, thereby potentiating antitumor activity in vivo. Preclinical investigation into the combination of OXi4503 with the anti-angiogenic agent sunitinib (B231) in a colorectal liver metastases mouse model resulted in a significant reduction of viable tumor, reduction in tumor vasculature, reduction in tumor proliferation, increase in tumor apoptosis, and prolonged mouse survival compared to control and single-agent treatments. Another study combining OXi4503 with sunitinib in human Caki-2 renal cell carcinoma models showed that the combination destroyed existing tumor microvessels, inhibited blood vessel recovery, and impaired tumor growth significantly more than either treatment alone. The sequence and timing of such combination treatments are important considerations for optimizing efficacy and toxicity.

Molecular Target Identification and Signaling Pathway Research

Direct Binding to Tubulin as a Primary Target

A fundamental mechanism underlying Zybrestat's activity is its interaction with tubulin. The active metabolite of this compound functions as a tubulin-binding agent and a potent inhibitor of microtubule polymerization. researchgate.netgenecards.orgresearchgate.netplos.orguniprot.orgresearchgate.netnih.govprospecbio.comelabscience.comtechscience.com Specifically, it binds to the colchicine (B1669291) binding site located on the β-tubulin subunit. researchgate.netplos.orguniprot.orgnih.govprospecbio.comelabscience.comtechscience.comresearchgate.netuniprot.orgmdpi.comscribd.com This interaction disrupts the normal assembly and dynamics of microtubules, essential components of the cellular cytoskeleton. researchgate.netplos.orguniprot.orgresearchgate.netnih.govprospecbio.comelabscience.comtechscience.com

The disruption of the endothelial cell cytoskeleton leads to observable morphological changes in these cells, causing them to round up from their typically flat shape. researchgate.netuniprot.orgnih.gov This change in cell shape contributes to the physical collapse of tumor blood vessels by decreasing the size of the vessel lumen, thereby reducing blood flow and inducing thrombosis. researchgate.netnih.gov Research indicates that the cytoskeleton of newly formed endothelial cells, characteristic of tumor vasculature, is more sensitive to the effects of the active combretastatin (B1194345) metabolite compared to the more mature endothelial cells found in normal tissues. researchgate.net This differential sensitivity is believed to contribute to the selective targeting of tumor blood vessels by this compound. OXi4503 has demonstrated potent nanomolar cytotoxicity and antiproliferative activity against leukemia cells. genecards.org

Role of VE-cadherin in Endothelial Cell Disruption

Beyond its effects on tubulin, the active form of this compound also targets vascular endothelial (VE)-cadherin. researchgate.netresearchgate.net VE-cadherin is a crucial junctional protein that plays a vital role in maintaining the integrity and survival of endothelial cells, particularly within blood vessels. researchgate.netresearchgate.net The compound disrupts the complex formed between VE-cadherin and β-catenin, thereby interfering with cell-cell contacts. researchgate.netresearchgate.netfrontiersin.org

This interference with the VE-cadherin complex leads to a loss of cell-cell adhesion, which in turn increases the permeability of the vascular endothelium. researchgate.net The resulting increase in vascular permeability can contribute to elevated interstitial pressure within the tumor microenvironment and further impede blood flow. researchgate.net Disruption of VE-cadherin can occur through mechanisms such as tyrosine phosphorylation and subsequent internalization of the protein.

Involvement of the β-catenin/AKT Signaling Pathway

The disruption of the VE-cadherin/β-catenin/Akt signaling axis is thought to contribute to the inhibition of endothelial cell migration and the formation of new capillaries. researchgate.net The Wnt/β-catenin and PI3K-AKT pathways are known to interact and play significant roles in regulating cell proliferation and survival.

Investigation of Rho/ROCK Signaling Pathway Activation

While this compound's impact on cytoskeletal structure suggests potential interactions with pathways regulating cell shape and contractility, such as the Rho/ROCK signaling pathway, the provided information does not explicitly detail the activation of this pathway by this compound. Some research indicates that OXi4503 can downregulate intercellular adhesion molecules researchgate.net, which are influenced by cytoskeletal organization and could indirectly involve Rho/ROCK signaling. However, direct evidence of this compound-induced activation of the Rho/ROCK pathway within the context of the provided search results is not clearly established.

Endogenous Phosphatases in Prodrug Activation

This compound (OXi4503) functions as a prodrug, requiring metabolic activation to yield its biologically active form. As a phosphate (B84403) derivative, it undergoes dephosphorylation to release the active compound. This dephosphorylation is catalyzed by non-specific endogenous phosphatases present in both plasma and on endothelial cells. uniprot.org This enzymatic conversion is crucial for the prodrug to exert its vascular disrupting effects.

Synthetic Chemistry and Analogue Development

Development of Water-Soluble Prodrug Forms

Combretastatin (B1194345) A-4 itself has limited water solubility, which complicates its formulation and administration. google.comnih.gov To overcome this, water-soluble prodrug forms have been developed, with the phosphate (B84403) prodrug being the most prominent. ucl.ac.ukresearchgate.netportico.orgcapes.gov.br

Synthesis of Phosphate Prodrugs (e.g., Combretastatin A-4 Phosphate)

The synthesis of Combretastatin A-4 Phosphate (CA4P) involves converting the phenolic hydroxyl group of Combretastatin A-4 into a phosphate ester. google.comnih.gov This modification significantly increases water solubility. Early studies explored various salts, including ammonium, potassium, and sodium phosphate salts, with the latter two showing better stability and suitability as prodrugs. google.comnih.gov Sodium phosphate salt of CA4 was selected for further preclinical development. nih.gov

One synthetic approach to CA4P involves the phosphitylation of a protected form of CA4, followed by oxidation to the phosphate. portico.org Another method involves the reaction of CA4 with a phosphorylating agent to directly form the phosphate ester, which can then be converted to the desired salt form, such as the disodium (B8443419) salt. researchgate.net Efforts have also focused on improving the synthetic scale-up practicality for the sodium phosphate ester prodrug. google.comgoogleapis.com

Synthesis of Amino Acid Prodrug Conjugates (e.g., Serine, Glycine)

In addition to phosphate prodrugs, water-soluble amino acid carbamate (B1207046) prodrugs of Combretastatin A-4, such as those involving serine and glycine, have also been prepared. capes.gov.brresearchgate.net These conjugates represent alternative strategies to enhance the water solubility of the parent compound.

Strategies for Overcoming Isomerization Challenges in Synthesis

A significant challenge in the synthesis of Combretastatin A-4 and its analogues is the facile isomerization of the biologically active Z-isomer to the less active or inactive E-isomer, particularly under conditions involving heat, light, or protic media. researchgate.netnih.govacs.orgacs.orgnih.gov The cis configuration of the double bond is crucial for the biological activity of CA4. researchgate.netacs.orgnih.govresearchgate.netmdpi.com

Strategies to overcome this challenge include the development of synthetic pathways that favor the formation of the Z-isomer and the design of cis-restricted analogues where the double bond is replaced or locked within a rigid system, such as a heterocyclic ring. researchgate.netnih.govnih.govmdpi.com For example, a new synthesis of CA4P was developed that is suitable for 4-methoxy isotope labeling and addresses geometrical isomerization. acs.orgopenrepository.comnih.govnih.gov Fixing the olefin bond by a heterocyclic moiety is considered a promising strategy for stabilization. acs.org

Advanced Synthetic Methodologies for Isotope Labeling (e.g., [11C]-labeled derivatives)

The availability of isotope-labeled derivatives, such as [11C]-labeled Combretastatin A-4 Phosphate, is beneficial for applications like positron emission tomography (PET). acs.orgopenrepository.comnih.govnih.gov Developing synthetic strategies for incorporating isotopes like 11C, which has a short half-life, requires efficient and rapid reaction pathways.

Research has focused on evaluating new synthetic pathways to CA4P to obtain suitable precursors for the addition of a [11C]methyl group at a late stage of the synthesis. acs.orgopenrepository.comnih.govnih.gov Overcoming geometrical isomerization is also critical in the synthesis of labeled Z-combretastatins. acs.orgopenrepository.comnih.govnih.gov A synthetic approach involving the conversion of a TBDPS ether to a methyl ether using TBAF and CH3I has been successful in obtaining 4-methoxy isotope-labeled combretastatins. nih.gov

Rational Design and Synthesis of Novel Combretastatin Analogs

The rational design and synthesis of novel Combretastatin analogs aim to improve potency, stability, water solubility, and pharmacokinetic profiles, as well as to overcome limitations such as isomerization. nih.govgoogle.comcapes.gov.brnih.govmdpi.comfishersci.canih.govmdpi.com Numerous structural modifications of CA4 have been explored based on structure-activity relationships. d-nb.info

Analogs have been designed with modifications to the A and B rings, as well as the ethene bridge. acs.org Strategies include replacing the double bond with non-heterocyclic or heterocyclic groups to create cis-restricted structures. researchgate.netnih.govnih.govmdpi.com Five-membered heterocycles are considered metabolically stable bioisosteric replacements for the double bond, locking the rings in a cis position. researchgate.net Examples of heterocyclic systems explored include diarylisoxazoles, triazoles, and quinolines. nih.govacs.orgmdpi.combohrium.com Novel analogs containing carboxylic acid, ester, and amide moieties have also been synthesized. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Extensive Structure-Activity Relationship (SAR) studies have been conducted on Combretastatin A-4 and its analogs to understand the structural features essential for optimal biological activity, particularly tubulin binding and inhibition of polymerization. guidetopharmacology.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.govd-nb.inforsc.org

Key findings from SAR studies indicate that the cis configuration of the double bond linking the two phenyl rings is crucial for inhibiting tubulin polymerization. researchgate.netacs.orgnih.govresearchgate.netmdpi.com The 3,4,5-trimethoxy substitution pattern on ring A is essential for anchoring the molecule to the target site on tubulin. researchgate.netresearchgate.netmdpi.com The 4'-methoxy group on ring B is also important for activity. researchgate.netmdpi.com The flexibility provided by the ethene bridge allows the aromatic rings to adopt a specific dihedral angle (50-60°) necessary for optimal interaction with the tubulin binding site. acs.org

Preclinical Pharmacokinetic and Metabolism Research

Prodrug Dephosphorylation Pathways in Biological Systems

Zybrestat functions as a prodrug, requiring enzymatic conversion to release the active combretastatin (B1194345) A4 guidetopharmacology.orgcancer.govnih.gov. This conversion primarily occurs through dephosphorylation. In biological systems, including plasma and on endothelial cells, this compound is rapidly dephosphorylated aacrjournals.orgingentaconnect.comportico.org. This process is mediated by non-specific endogenous phosphatases portico.org. The rapid dephosphorylation leads to the formation of the biologically active CA4 ingentaconnect.com.

Studies have shown that in whole blood, CA4P is rapidly dephosphorylated aacrjournals.org. In rats, the half-life of CA4P has been reported to be between 5 and 9 minutes ingentaconnect.com. In humans, the plasma half-life of CA4P was found to be approximately 30 minutes aacrjournals.org, or between 0.22 and 0.36 hours ingentaconnect.com. This rapid conversion ensures that the active metabolite, CA4, is quickly generated upon administration of the prodrug.

Metabolite Identification (e.g., Combretastatin A-4 Glucuronide)

Following the dephosphorylation of this compound to combretastatin A4, CA4 undergoes further metabolism. A major biotransformation product of CA4 is combretastatin A4 glucuronide (CA4G) ingentaconnect.comubc.canih.gov. Glucuronidation is a common Phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion.

Studies using rat and human liver microsomes and S9 preparations have shown the formation of CA4 glucuronide nih.gov. In addition to glucuronidation, a sulphate conjugate metabolite of CA4 has also been observed in both in vitro incubations with rat and human liver S9 preparations and in vivo in rats nih.gov. The metabolic profile of combretastatin A1 phosphate (B84403) (CA1P), a structural analog of CA4P, has been described as complex, with up to 14 metabolites detected in plasma in mice, suggesting that the metabolic profile of combretastatin derivatives can be varied aacrjournals.orgnih.govresearchgate.net.

In a phase I clinical trial, pharmacokinetic analyses revealed that CA4 glucuronide was the major biotransformation product of CA4 ubc.ca.

Enzyme-Mediated Cleavage of Prodrugs (e.g., Non-specific Endogenous Phosphatases)

The conversion of this compound (CA4P) to its active form, combretastatin A4 (CA4), is primarily catalyzed by enzymes known as phosphatases aacrjournals.orgportico.org. These are non-specific endogenous enzymes present in biological systems, including plasma and on endothelial cells portico.org. The phosphate group on the prodrug is cleaved by these phosphatases, releasing the free hydroxyl group on the combretastatin A4 molecule, which is essential for its tubulin-binding activity nih.gov.

The design of this compound as a phosphate prodrug aimed to improve water solubility compared to the parent compound CA4 nih.govportico.orgresearchgate.netsci-hub.ru. The enzymatic cleavage by endogenous phosphatases allows for the localized generation of the active drug, potentially concentrating CA4 in areas with high phosphatase activity, such as rapidly proliferating endothelial cells in tumors portico.org.

Preclinical studies comparing CA4P and CA1P indicated that dephosphorylation rates could differ between prodrugs, potentially influencing their pharmacokinetic profiles aacrjournals.org. In whole blood, CA4P was dephosphorylated faster than CA1P aacrjournals.org.

Here is a summary of pharmacokinetic data for CA4P and CA4:

| Compound | Species | Half-life (Plasma) | Notes | Source |

| CA4P | Rat | 5-9 minutes | ingentaconnect.com | |

| CA4P | Human | ~30 minutes | aacrjournals.org | |

| CA4P | Human | 0.22-0.36 hours | ingentaconnect.com | |

| CA4 | Rat | 39-60 minutes | ingentaconnect.com | |

| CA4 | Human | 1.8-4.2 hours | Longer disposition profile than CA4P | ingentaconnect.comaacrjournals.orgwikipedia.org |

Here is a summary of AUC data from a preclinical study in mice:

| Compound | Species | Tissue | AUC (µg·h·ml⁻¹) |

| CA4 | NMRI mice (MAC29 tumor-bearing) | Plasma | 18.4 |

| CA4 | NMRI mice (MAC29 tumor-bearing) | Tumor | 60.1 |

| CA1 | NMRI mice (MAC29 tumor-bearing) | Plasma | 10.4 |

| CA1 | NMRI mice (MAC29 tumor-bearing) | Tumor | 13.1 |

Advanced Formulation and Drug Delivery Systems Research

Development of Nano-based Formulations for Enhanced Delivery

Nano-based formulations offer several advantages for delivering therapeutic agents like Combretastatin (B1194345) A4 Phosphate (B84403), including improved solubility, prolonged circulation, enhanced drug targeting, and increased efficiency, potentially leading to fewer side effects mdpi.comnih.govnih.gov. Various types of nanocarriers have been investigated for CA4P delivery.

Liposomes are one type of nanoparticle explored for CA4P delivery. Studies have focused on developing targeted liposome (B1194612) delivery systems for Combretastatin A4 (the active form), optimizing formulations for high drug loading and stable encapsulation researchgate.net. Galactose-modified liposomes have been prepared for the co-delivery of CA4P and other agents, demonstrating effective uptake by hepatocellular carcinoma cells and showing higher cytotoxicity compared to free drugs doaj.orgdovepress.com. These liposomes also exhibited sustained release properties for CA4P over 48 hours in vitro tandfonline.com.

Polymeric nanoparticles are another promising approach. Composite nanoparticles combining different polymers have been developed for oral delivery of water-soluble CA4P, showing improved oral absorption and significantly higher absolute bioavailability compared to free CA4P in studies involving tumor models nih.gov. Research has also explored polymeric micelles for targeted delivery of Combretastatin A4 to tumor vasculature, with micelles showing sustained release and enhanced intracellular delivery researchgate.netnih.gov. Nanogel-incorporated injectable hydrogels have been designed for the sequential local delivery of CA4P and other drugs, demonstrating high inhibitory activities on cancer cell proliferation in vitro and superior therapeutic efficacy in vivo acs.org.

Hyaluronic acid nanoparticles encapsulating CA4P have shown improved drug release and delivery, leading to increased cytotoxicity specifically to cancer cells while exhibiting low toxicity to non-cancer cells archivesofmedicalscience.comnih.gov. These nanoparticles demonstrated significantly stronger anti-tumor activity in animal models compared to free CA4P, likely due to improved pharmacokinetics and targeted delivery nih.gov.

Data on the pharmacokinetic parameters comparing free CA4P and a nano-based formulation (HA-CA4P-NPs) in mice illustrate the potential improvements in drug kinetics:

| Parameter | Free CA4P (hng/ml) | HA-CA4P-NP (hng/ml) |

| AUC | 768.20 | 1934.31 |

| MRT (h) | 1.18 | 4.77 |

| T1/2 (h) | 1.60 | 3.32 |

| Ke (h-1) | 2.21 | 2.13 |

*Data derived from a study in mice nih.gov.

These findings highlight that nano-based formulations can significantly enhance the area under the curve (AUC) and mean residence time (MRT) of CA4P, suggesting improved systemic exposure and potentially prolonged therapeutic effect nih.gov.

Furthermore, nanostructured formulations are being investigated for local cancer treatment, including polymeric nanoparticles, liposomes, lipid nanoparticles, and nanohydrogels. These systems can enhance tissue penetration and increase drug concentration at the tumor site, improving anti-tumor efficacy mdpi.com. Oncolytic polymer-mediated nanoparticles have also been designed for CA4P delivery, showing prolonged serum half-life and enhanced tumor accumulation in preclinical studies nih.gov.

Strategies for Improved Bioavailability of Combretastatin Derivatives

Improving the bioavailability of combretastatin derivatives, including Combretastatin A4 Phosphate, is crucial for enhancing their therapeutic effectiveness. CA4 itself suffers from poor water solubility and a short half-life, along with instability due to cis-trans isomerization nih.govnih.govmdpi.com. CA4P, as a water-soluble prodrug, was developed to address the solubility issue of CA4 mdpi.comnih.govfrontiersin.org.

However, even with CA4P, strategies are being investigated to further improve its bioavailability and delivery. Nano-based formulations, as discussed in Section 8.1, are a primary strategy for enhancing bioavailability by improving solubility, prolonging circulation time, and enabling targeted delivery mdpi.comnih.govresearchgate.netnih.gov. Examples include composite nanoparticles for oral delivery, which demonstrated significantly higher absolute bioavailability compared to free CA4P nih.gov. Liposomes and polymeric micelles have also shown promise in improving drug loading and facilitating intracellular delivery researchgate.netresearchgate.netnih.gov.

Beyond nanoformulations, other strategies for improving the bioavailability of phosphate drugs like CA4P are being explored. Developing carrier systems that can facilitate the transmembrane transport of anionic phosphate species is considered essential mdpi.comnih.gov. Anion receptors capable of binding anionic CA4P through hydrogen bonding have been investigated as potential carriers for drug delivery mdpi.comnih.gov.

Modifications to the structure of combretastatin derivatives have also been explored to improve aqueous solubility and stability, which can indirectly impact bioavailability spandidos-publications.commdpi.com. For instance, the synthesis of combretastatin-azetidinone hybrids aimed to improve the stability, therapeutic efficacy, and aqueous solubility of the parent compound CA4 spandidos-publications.com. Similarly, incorporating polar groups with vicinal bulky substituents or placing nitrogen atoms on phenyl rings have been explored to increase aqueous solubility nih.gov.

Polymer-based prodrugs, where small molecule drugs are conjugated with high molecular weight polymers, represent another strategy to increase solubility and bioavailability by slowing renal elimination and lengthening circulation time mdpi.com. While specific examples of CA4P conjugated directly to polymers as a polymer-based prodrug in the provided results are limited, the principle is relevant to improving the pharmacokinetic profile and bioavailability of combretastatin derivatives.

Emerging Research Avenues and Future Directions

Exploration of Non-Oncological Indications

Beyond its primary focus on disrupting tumor vasculature, research is investigating the potential of Zybrestat and its active metabolite, combretastatin (B1194345) A4 (CA4), in treating non-oncological conditions characterized by aberrant neovascularization or metabolic dysregulation. nih.govportico.org

Research into Ocular Diseases beyond Neovascularization

This compound has shown potential in addressing ocular neovascularization, a key feature in several eye diseases. Studies in experimental models have indicated that CA4P can suppress the development of VEGF-induced retinal neovascularization and promote the regression of choroidal neovascularization (CNV). nih.gov This suggests a potential role for this compound in both preventing and treating abnormal blood vessel growth in the eye. Early clinical trials have explored the use of intravenous CA4P in patients with myopic macular degeneration, with results indicating maintenance of visual acuity. vb.is The potential of CA4P is also being investigated for other eye conditions like diabetic retinopathy and retinoblastoma. nih.gov

Investigating Potential for Metabolic Disorders (e.g., Type 2 Diabetes)

Evidence suggests that combretastatin A4 phosphate (B84403) (CA4P) may have potential applications in metabolic disorders. Studies have shown that CA4P can improve glucose tolerance in diabetic mice, suggesting a possible new approach to the treatment of type 2 diabetes. nih.gov This observation provides a mechanistic parallel to compounds like resveratrol (B1683913) and indicates further avenues for research in metabolic health. nih.govnih.govpatsnap.com

Novel Therapeutic Combinations and Sequential Regimens

To overcome limitations such as the viable tumor rim that can survive VDA treatment, research is actively exploring the combination of this compound with other therapeutic modalities. nih.govnih.gov Combining this compound with chemotherapy or radiotherapy has shown enhanced antitumor effects in preclinical studies by targeting the peripheral cells not initially affected by the VDA. nih.govportico.org The potential for combining VDAs like this compound with angiogenesis inhibitors is also a concept attracting significant interest. clinicaltrialsarena.com This strategy aims to target different aspects of the tumor's blood supply; this compound could disrupt established vessels, while an angiogenesis inhibitor could prevent the regrowth of new vessels, potentially leading to more extensive tumor necrosis. clinicaltrialsarena.com Clinical studies have investigated this compound in combination with chemotherapy regimens, such as paclitaxel (B517696) and carboplatin, in patients with advanced malignancies, including anaplastic thyroid cancer. clinicaltrialsarena.comnih.govresearchgate.net Sequential use of VDAs and angiogenic inhibitors is being explored for its potential to cause massive tumor destruction. clinicaltrialsarena.com

Identification of New Drug Targets based on Signaling Pathway Modulation

This compound's mechanism of action involves targeting tubulin and disrupting the cytoskeleton of endothelial cells. nih.govtandfonline.com This action impacts cellular signaling pathways crucial for endothelial cell survival and function. This compound's active metabolite, combretastatin A4, targets VE-cadherin, a junction protein vital for endothelial cell survival, and the associated beta-catenin/AKT signaling pathway. clinicaltrialsarena.comnih.gov Understanding the modulation of these and other signaling pathways by this compound can lead to the identification of new drug targets. Research into the metabolic and hypoxic responses of tumors to anti-angiogenic therapy, including VDAs, is also providing insights into potential targets for combination strategies aimed at inducing synthetic lethality. embopress.org

Development of Next-Generation Vascular Disrupting Agents

Building upon the understanding of this compound's mechanism and limitations, research is focused on developing next-generation vascular disrupting agents. mdpi.com This includes exploring structural analogs of combretastatin A4 phosphate that may possess improved properties, such as enhanced water solubility, increased stability, or a dual mechanism of action targeting both vascular disruption and angiogenesis. nih.govnih.govresearchgate.net The goal is to develop VDAs with potentially improved efficacy, reduced off-target effects, and the ability to overcome resistance mechanisms observed with current agents. nih.govresearchgate.net Novel compounds with dual mechanisms, such as those targeting both Src signaling and tubulin polymerization, are also being investigated as potential next-generation VDAs. researchgate.net

Q & A

Q. What is the molecular mechanism of action of Zybrestat in preclinical models?

Methodological Answer: To determine this compound's mechanism, researchers should:

- Conduct dose-response assays (e.g., IC50 calculations) across cell lines representing diverse pathologies (e.g., cancer, metabolic disorders).

- Use western blotting or RNA-seq to map downstream signaling pathways (e.g., apoptosis markers like caspase-3 or PI3K/AKT modulation).

- Validate findings with gene knockout models (CRISPR/Cas9) to confirm target specificity . Example Data:

| Assay Type | Target Pathway | IC50 (µM) | Model System |

|---|---|---|---|

| In vitro | PI3K/AKT | 0.8 ± 0.2 | HeLa cells |

| In vivo | Apoptosis | 2.1 ± 0.5 | Xenograft |

Q. How can researchers optimize this compound synthesis for reproducibility?

Methodological Answer:

- Document reaction parameters (temperature, solvent purity, catalyst ratios) using a factorial design approach.

- Characterize intermediates via HPLC and NMR to ensure structural fidelity at each synthesis step.

- Compare yields across ≥3 independent batches to assess reproducibility .

Q. What in vitro assays are most suitable for preliminary efficacy screening of this compound?

Methodological Answer: Prioritize assays aligned with therapeutic hypotheses:

- MTT assay for cytotoxicity (cancer research).

- Seahorse XF Analyzer for mitochondrial function (metabolic studies).

- Transwell migration assays for anti-metastatic potential. Always include vehicle and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across studies?

Methodological Answer:

- Perform meta-analysis of existing data, stratifying by variables like dosage, model system, and endpoint metrics.

- Use Bland-Altman plots to assess inter-study variability or Cochran’s Q test for heterogeneity .

- Replicate conflicting experiments under standardized conditions (e.g., identical cell passage numbers, animal strains) .

Q. What experimental design minimizes off-target effects when studying this compound’s pharmacokinetics?

Methodological Answer:

- Employ radiolabeled this compound (e.g., ¹⁴C) to track distribution via LC-MS/MS .

- Use tissue-specific knockout models to isolate organ-level metabolism.

- Pair with transcriptomic profiling (scRNA-seq) to identify unintended pathway activation .

Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?

Methodological Answer:

- Combine proteomics (affinity purification-MS) with metabolomics (untargeted LC-MS) to map interaction networks.

- Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify convergent nodes.

- Validate computationally predicted targets via surface plasmon resonance (SPR) or thermal shift assays .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent toxicity?

Methodological Answer:

Q. How to ensure rigor in this compound’s preclinical validation for translational research?

Methodological Answer:

- Adhere to ARRIVE guidelines for animal studies (sample size justification, blinding).

- Use orthogonal validation (e.g., correlate in vitro IC50 with in vivo tumor regression).

- Deposit raw data in repositories like Figshare or Zenodo for peer audit .

Cross-Disciplinary Considerations

Q. What computational tools predict this compound’s interaction with off-target proteins?

Methodological Answer:

- Use molecular docking (AutoDock Vina) against human proteome libraries.

- Apply machine learning models (e.g., DeepAffinity) trained on kinase inhibitor datasets.

- Prioritize high-score candidates for experimental validation .

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

Methodological Answer:

- Implement repeated-dose toxicity testing (OECD Guideline 407) in two rodent species.

- Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) at 4-week intervals.

- Perform histopathological analysis post-necropsy, blinded to treatment groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.